molecular formula C14H19N3O B602018 3-Descarboxy Imazethapyr CAS No. 89084-60-6

3-Descarboxy Imazethapyr

Cat. No.: B602018
CAS No.: 89084-60-6
M. Wt: 245.33
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Description

an impurity of Imazethapyr

Biological Activity

3-Descarboxy Imazethapyr, a metabolite of the herbicide imazethapyr, is part of the imidazolinone class of herbicides known for their effectiveness in controlling a broad spectrum of weeds. This article delves into the biological activity of this compound, focusing on its effects on various biological systems, including plants and animal models, as well as its environmental implications.

This compound functions primarily by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition leads to disrupted protein synthesis and ultimately plant death. The compound exhibits both soil and foliar activity, making it effective against a variety of weed species.

Biological Activity in Plant Systems

Research has shown that this compound has significant effects on crop plants. A study evaluated the susceptibility of various crops to simulated carryover of imazethapyr residues. The results indicated that certain crops exhibited reduced root lengths and overall growth when exposed to herbicide residues, highlighting the importance of understanding residual effects on subsequent crops:

Crop TypeED10 (µg a.i./kg)ED20 (µg a.i./kg)
Corn240480
Sunflower200400
Sugar Beet180360

These values represent the concentrations at which 10% and 20% inhibition of root length occurred, respectively .

Toxicological Studies

The compound's toxicity was evaluated through various assays using zebrafish (Danio rerio) as a model organism. In vitro studies revealed that exposure to this compound led to increased production of reactive oxygen species (ROS), indicating oxidative stress. The median inhibitory concentration (IC50) for cytotoxic effects was found to be approximately 2.84 µg/mL:

  • Oxidative Stress Indicators:
    • Increased ROS production
    • Decreased total sulfhydryl content
    • Reduced activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT)

These findings emphasize the potential for environmental toxicity associated with herbicide runoff into aquatic systems .

Case Studies

In agricultural settings, case studies have documented the impact of imazethapyr on non-target plants. For instance, cotton crops previously treated with imazethapyr exhibited delayed reproductive development and reduced boll production due to herbicide carryover:

TreatmentInjury (%)Boll Production (No./10 plants)Seedcotton Yield (kg/ha)
Control01263590
Imazethapyr (140 g/ha)581622010

These results indicate significant negative effects on crop yield due to herbicide persistence in soil .

Environmental Considerations

The environmental persistence of imazethapyr and its metabolites raises concerns regarding their impact on non-target species and ecosystems. Studies suggest that while low concentrations may be safe for certain crops, higher residues can lead to detrimental effects on soil health and biodiversity.

Scientific Research Applications

Herbicidal Properties

Weed Control Efficacy

3-Descarboxy imazethapyr is primarily utilized for its effectiveness in controlling a broad spectrum of weeds in various crops. It works by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to reduced growth and eventual death of susceptible weed species.

  • Target Crops : The compound is commonly applied in crops such as soybeans, corn, rice, and alfalfa, where it effectively manages weed populations that threaten crop yield and quality .

Case Study: Efficacy in Mungbean Cultivars

A study evaluated the efficacy of this compound as a post-emergence herbicide in different cultivars of mungbean (Vigna radiata). The results indicated that applications at rates of 75 and 100 g a.i./ha provided effective control of weeds, comparable to traditional hand weeding methods .

Environmental Impact

Safety Profile

Imazethapyr and its metabolites, including this compound, have been assessed for their environmental safety. Research indicates that when applied at recommended rates, these compounds exhibit low toxicity to mammals and beneficial organisms .

  • Mammalian Toxicity : Studies have shown that imazethapyr has a low acute oral toxicity profile (LD50 >5000 mg/kg), suggesting that it poses minimal risk to human health when used according to guidelines .

Metabolic Studies

Plant Metabolism

Research into the metabolism of this compound reveals that it predominantly accumulates in plant tissues without significant degradation. This characteristic allows for prolonged efficacy against weeds while minimizing the risk of phytotoxicity to the target crops .

Health Implications

Despite its widespread use, there are ongoing concerns regarding potential health risks associated with exposure to imazethapyr and its metabolites. Some studies have suggested an association between long-term exposure to aromatic amine pesticides and certain cancers, particularly bladder and colon cancer . Continuous monitoring and research are essential to fully understand these risks.

Q & A

Basic Research Questions

Q. What experimental variables are critical for optimizing microbial degradation of 3-descarboxy imazethapyr in soil?

To optimize microbial degradation, key variables include incubation temperature (20–40°C), medium pH (5–9), and inoculum density (OD600: 0.1–1.0). A response surface methodology (RSM) with a second-degree polynomial model (e.g., Y=83.0113.17X117.42X20.34X3+...Y = 83.01 - 13.17X_1 - 17.42X_2 - 0.34X_3 + ...) can predict degradation efficiency. Use Design-Expert or SAS software for statistical validation. Ensure replication and control for soil organic matter and texture, as these influence microbial activity .

Q. How should a randomized complete block design be structured to evaluate imazethapyr application timing and rates in crop systems?

A typical design includes four replications with treatments applied at emergence, 1–4 weeks after emergence (WAE), and follow-up applications 14 days post-initial treatment. Rates (e.g., 70–105 g/ha) should be tested in combinations (e.g., 70 fb 105 g/ha). Include controls for weed-free and untreated plots. Use ANOVA and Tukey’s test (5% significance) to compare treatment effects on yield and weed control .

Q. What methodologies are recommended for assessing imazethapyr toxicity to non-target plants?

Conduct metabolomic and transcriptomic analyses to identify disrupted pathways (e.g., carbohydrate, lipid, and amino acid metabolism). Use LC-MS for metabolite profiling and RNA-seq to quantify downregulated genes (e.g., 48 photosynthetic electron transport genes). Pair these with physiological assays (chlorophyll content, root elongation) to link molecular changes to observable toxicity .

Q. How can soil pH influence the phytotoxicity of imazethapyr on legume-Rhizobium symbiosis?

Design experiments with soil pH gradients (e.g., 5.0–8.0). Measure nodulation (nodule count, dry weight) and nitrogen fixation rates. Imazethapyr toxicity decreases at higher pH due to reduced bioavailability, while metribuzin shows the opposite trend. Use regression analysis to model pH-dependent toxicity and validate with field trials .

Q. What statistical approaches resolve contradictions in herbicide efficacy data across studies?

Apply meta-analysis to aggregate data from multiple trials, controlling for variables like soil type (e.g., clay vs. loam), application timing (PRE vs. POST), and environmental conditions. Use mixed-effects models to account for study heterogeneity. For example, discrepancies in crop injury (5%–44%) can arise from differences in bean varieties or adjuvant use .

Advanced Research Questions

Q. How can enantioselectivity in imazethapyr toxicity be mechanistically validated at the molecular level?

Compare R- and S-imazethapyr enantiomers using AHAS (acetohydroxyacid synthase) inhibition assays and molecular docking simulations. Validate with transgenic plants expressing mutant AHAS alleles (e.g., Pro197Ser). Transcriptomic profiling of treated plants (e.g., rice seedlings) can identify enantiomer-specific gene regulation, such as differential expression in photosynthetic pathways .

Q. What advanced modeling techniques predict imazethapyr persistence in diverse soil matrices?

Develop a compartmental model incorporating sorption coefficients (e.g., KocK_{oc}), microbial degradation rates, and soil properties (organic carbon, clay content). Calibrate with HPLC-MS data from field trials. For example, imazethapyr’s half-life in sandy loam ranges from 30–90 days, influenced by temperature and precipitation .

Q. How do sublethal herbicide doses impact long-term plant physiology and stress adaptation?

Expose plants (e.g., pea) to continuous sublethal imazethapyr doses (e.g., 0.1–1.0 μM). Monitor stomatal conductance, photorespiration, and antioxidant enzyme activity (SOD, CAT). Use isotope tracing (14C^{14}C) to study carbon allocation shifts. Pair with proteomics to identify stress-responsive proteins (e.g., heat shock proteins) .

Q. What protocols ensure reproducibility in screening crop genotypes for imazethapyr tolerance?

Use alpha lattice designs with two replications and standardized doses (e.g., 100%–150% recommended rates). For lentils, screen 200+ accessions and select candidates based on survival rates and biomass retention. Validate with qPCR to identify AHAS mutations or overexpression of detoxification genes (e.g., cytochrome P450s) .

Q. How can electrochemical oxidation be optimized for imazethapyr degradation in wastewater?

Test Ti/SnO2_2-Sb2_2O5_5/PbO2_2 electrodes in NaCl or Na2_2SO4_4 electrolytes. Monitor degradation via UV-VIS spectroscopy and HPLC. Adjust current density (10–50 mA/cm2^2) and pH (3–9) to maximize mineralization. Compare mechanisms: direct oxidation in Na2_2SO4_4 vs. radical-mediated pathways in NaCl .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting imazethapyr phytotoxicity outcomes in legumes?

Contradictions arise from varietal differences (e.g., white vs. kidney beans), adjuvant use (e.g., COC at 1% v/v), and soil interactions. For example, PPI applications at 150 g/ha reduced white bean shoot biomass by 32%, while kidney beans showed no effect. Use multivariate ANOVA to isolate factors and publish raw datasets for cross-study validation .

Q. How to reconcile variable imazethapyr degradation rates across microbial strains?

Strain-specific efficiency (e.g., Pseudomonas sp. IM-4 vs. Brevibacterium sp. IM9601) depends on enzyme kinetics (e.g., oxygenase activity) and plasmid-borne degradation genes. Conduct comparative genomics and proteomics to identify key enzymes (e.g., hydrolases). Validate with 13C^{13}C-labeled imazethapyr tracing in controlled microcosms .

Properties

IUPAC Name

2-(5-ethylpyridin-2-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-5-10-6-7-11(15-8-10)12-16-13(18)14(4,17-12)9(2)3/h6-9H,5H2,1-4H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPWANUEKPAZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)C2=NC(C(=O)N2)(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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